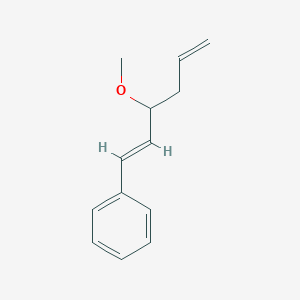

1-Phenyl-3-methoxy-1,5-hexadiene

Description

Significance of Conjugated Dienes in Organic Synthesis and Chemical Reactivity

Conjugated dienes are of paramount importance in organic synthesis, serving as key intermediates in the construction of a wide variety of molecular architectures. theorango.comfiveable.me Their defining feature, the delocalization of π-electrons across the system of alternating double and single bonds, imparts them with enhanced stability compared to isolated dienes. fiveable.mepsiberg.com This electronic delocalization also dictates their reactivity, making them susceptible to a range of chemical transformations.

One of the most notable reactions of conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. fiveable.me This reaction is highly valued for its stereospecificity and its ability to create complex cyclic systems with a high degree of control. fiveable.me Conjugated dienes also participate in other pericyclic reactions, such as sigmatropic rearrangements like the Cope rearrangement. fiveable.me

Furthermore, conjugated dienes are crucial monomers in polymerization reactions, leading to the formation of synthetic rubbers and other valuable polymeric materials. theorango.com Their ability to undergo 1,4-addition reactions is a key aspect of these polymerization processes. theorango.com The reactivity of conjugated dienes towards electrophiles also allows for a variety of addition reactions, proceeding through stable allylic carbocation intermediates. psiberg.com

Unique Structural Features and Their Implications for Research in 1-Phenyl-3-methoxy-1,5-hexadiene

The structure of this compound presents a fascinating combination of functional groups that are expected to influence its chemical behavior significantly. The core of the molecule is a 1,5-hexadiene (B165246) skeleton. The presence of a phenyl group at the 1-position extends the conjugation, creating a phenyl-substituted diene system. This is anticipated to have a profound effect on the electronic properties and reactivity of the diene. The phenyl group can further stabilize the conjugated system through resonance.

The methoxy (B1213986) group at the 3-position is another key feature. As an electron-donating group, it is expected to increase the electron density within the conjugated system. This could enhance the diene's reactivity in reactions such as the Diels-Alder reaction and make it more susceptible to electrophilic attack. The position of the methoxy group could also introduce interesting regiochemical considerations in its reactions.

The combination of the phenyl and methoxy groups on the conjugated diene framework makes this compound an intriguing target for synthesis and reactivity studies. The interplay of these substituents could lead to novel reactivity patterns and the formation of highly functionalized products.

Overview of Current Research Trajectories and Gaps for this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While there is extensive research on conjugated dienes in general and on various substituted dienes, dedicated studies on the synthesis, characterization, and reactivity of this compound are notably absent.

Current research on conjugated dienes continues to explore their applications in transition metal-catalyzed reactions, the development of new polymerization catalysts, and their use as building blocks in the synthesis of natural products and other biologically active molecules. nih.gov There is a continuous effort to develop new methodologies for the stereoselective synthesis of highly substituted conjugated dienes. nih.gov

The lack of specific data for this compound presents a clear opportunity for future research. Investigations into its synthesis would be a valuable first step. Subsequent studies on its reactivity in fundamental organic reactions, such as cycloadditions and electrophilic additions, would provide valuable insights into the electronic and steric effects of the phenyl and methoxy substituents. Furthermore, exploring its potential as a monomer in polymerization or as a substrate in transition metal catalysis could uncover new applications for this unique molecule. The detailed spectroscopic and physical properties of this compound remain to be determined, representing another underexplored area.

| Property | Predicted Influence of Substituents |

| Electronic Properties | The electron-donating methoxy group is expected to increase the electron density of the diene, while the phenyl group extends the conjugation. |

| Reactivity | The increased electron density may enhance reactivity in Diels-Alder reactions and towards electrophiles. The substitution pattern could lead to interesting regioselectivity. |

| Stereochemistry | The substituents may influence the stereochemical outcome of reactions at the diene system. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

[(1E)-3-methoxyhexa-1,5-dienyl]benzene |

InChI |

InChI=1S/C13H16O/c1-3-7-13(14-2)11-10-12-8-5-4-6-9-12/h3-6,8-11,13H,1,7H2,2H3/b11-10+ |

InChI Key |

NDUMBKGCLBBXLU-ZHACJKMWSA-N |

Isomeric SMILES |

COC(CC=C)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

COC(CC=C)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenyl 3 Methoxy 1,5 Hexadiene and Its Analogs

Retrosynthetic Approaches and Strategic Disconnections for the 1-Phenyl-3-methoxy-1,5-hexadiene Skeleton

Retrosynthetic analysis of this compound reveals several potential disconnections. A primary strategy involves disconnecting the C3-C4 bond, suggesting a precursor like a 3-methoxy-1,5-hexadien-3-yl cation equivalent and a phenyl nucleophile. Another key disconnection is at the C1-C2 double bond, which could be formed via a Wittig-type reaction between a phosphorus ylide and an appropriate aldehyde. Further disconnections at the C-O bond of the methoxy (B1213986) group or the C-C bonds of the hexadiene backbone offer additional synthetic pathways.

A plausible retrosynthetic route could start from benzaldehyde (B42025) and a suitable C5 synthon. The core hexadiene framework could be assembled through a sequence of olefination and coupling reactions. For instance, a Grignard reagent derived from a halo-ether could be coupled with a phenyl-containing electrophile.

Metal-Catalyzed Coupling Reactions in the Construction of the Diene System

Metal-catalyzed reactions are powerful tools for the construction of C-C bonds, and several are well-suited for the synthesis of diene systems like this compound.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. The Heck reaction, for example, could be envisioned to couple an aryl halide (e.g., bromobenzene) with a suitable diene precursor. However, controlling the regioselectivity of the addition to a pre-existing diene can be challenging.

A more controlled approach would be the Suzuki-Miyaura coupling. This reaction would involve the coupling of an aryl boronic acid (e.g., phenylboronic acid) with a vinyl halide or triflate. To construct the this compound skeleton, a vinyl halide precursor bearing the methoxy and terminal vinyl groups would be required. The stereochemistry of the resulting double bond is often retained from the vinyl halide.

Recent research has demonstrated the synthesis of substituted 1,3-dienes from allenes and organic halides using palladium catalysts. organic-chemistry.orgacs.org A variety of aryl and vinylic halides react with substituted allenes in the presence of a palladium catalyst like Pd(dba)₂ and a base such as potassium carbonate to yield dienes. organic-chemistry.orgacs.org Different palladium systems, including Pd(dba)₂/PPh₃, Pd(OAc)₂/PPh₃, and PdCl₂(PPh₃)₂, have proven effective. organic-chemistry.orgacs.org

Furthermore, polysubstituted and polyfunctionalized conjugated 1,3-dienes can be synthesized from allyl bromides and α-diazoesters at room temperature using a palladium catalyst. rsc.org This reaction is compatible with a range of substrates and proceeds via a proposed π-allylic palladium carbene complex. rsc.org

A study on the palladium-catalyzed dienylation of internal aliphatic-substituted propargylic esters provides a redox-neutral pathway to diversely functionalized 1,2,4-trisubstituted 1,3-dienes with high chemo-, regio-, and stereoselectivity. chinesechemsoc.org The choice of ligand, particularly bidentate phosphine (B1218219) ligands with large bite angles, was found to be crucial for reaction efficiency. chinesechemsoc.org

The following table summarizes various palladium-catalyzed methods for diene synthesis:

| Catalyst System | Reactants | Product Type | Reference |

| Pd(dba)₂ / K₂CO₃ | Allenes and Organic Halides | Substituted 1,3-dienes | organic-chemistry.orgacs.org |

| Pd(OAc)₂ | Allyl Bromides and α-Diazoesters | Polysubstituted 1,3-dienes | rsc.org |

| Pd(PPh₃)₂(OAc)₂ / Bidentate Ligand | Propargylic Esters and Nucleophiles | 1,2,4-Trisubstituted 1,3-dienes | chinesechemsoc.org |

| Pd(PPh₃)₄ / K₂HPO₄ | Cyclic 1,3-dienes, Alkyl/Aryl Halides, and Amines | 1,4-syn-Addition Products | nih.gov |

Ruthenium and Other Transition Metal-Mediated Olefination and Alkynylation Routes

Ruthenium catalysts offer alternative and sometimes complementary reactivity to palladium. Ruthenium-catalyzed olefin metathesis, for instance, could be a powerful tool for constructing the diene system. A cross-metathesis reaction between styrene (B11656) and a suitable diene partner could potentially form the desired product, although control of E/Z selectivity can be an issue.

More direct ruthenium-catalyzed methods for diene synthesis have been developed. One such method involves a two-component coupling of an allene (B1206475) and an activated olefin. acs.org This reaction is catalyzed by ruthenium complexes like cyclopentadienylruthenium(II) cyclooctadiene chloride and demonstrates good chemoselectivity. acs.org

Another notable ruthenium-catalyzed reaction is the oxidative cross-coupling of activated olefins with vinyl boronates to produce (E,E)-1,3-dienes with high stereoselectivity. organic-chemistry.orgresearchgate.net This method utilizes a cost-effective [RuCl₂(p-cymene)]₂ catalyst under mild, base-free, and ligand-free conditions. organic-chemistry.org

Ruthenium(II)-catalyzed reductive carbonyl coupling reactions provide another pathway to olefins. nih.govrsc.org This method allows for the cross-coupling of two different carbonyl compounds in the presence of hydrazine (B178648) and a bidentate phosphine ligand. nih.govrsc.org

Chemo-, Regio-, and Stereoselective Control in C-C Bond Formation for the Diene

Achieving high levels of selectivity is a critical aspect of modern synthetic chemistry. In the context of this compound synthesis, controlling the geometry of the double bonds (E/Z isomerism) and the position of the phenyl and methoxy groups is paramount.

In metal-catalyzed reactions, the choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the outcome. For instance, in palladium-catalyzed reactions, the use of bulky phosphine ligands can influence the regioselectivity of insertion and the stereoselectivity of the final product. chinesechemsoc.org Similarly, in ruthenium-catalyzed metathesis, the nature of the catalyst can dictate the E/Z selectivity of the newly formed double bond.

For the synthesis of multisubstituted nonterminal 1,3-dienes, a palladium-catalyzed redox-neutral dienylation of internal aliphatic-substituted propargylic esters has been shown to deliver products with excellent chemo-, regio-, and stereoselectivity. chinesechemsoc.org The key to this protocol is the nucleophilic addition to form a trisubstituted palladacyclobutene intermediate, followed by a chemo- and stereoselective β-H elimination. chinesechemsoc.org

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The Wittig reaction and its variants are cornerstone methods for alkene synthesis. libretexts.orgwikipedia.org To synthesize this compound, a Wittig reaction could be employed to form the C1-C2 double bond. This would involve the reaction of benzaldehyde with a phosphorus ylide derived from a 2-methoxy-4-pentenylphosphonium salt. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.orgnih.gov Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides give predominantly the E-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters, generally provides excellent E-selectivity for the newly formed double bond. An HWE approach to this compound would involve reacting benzaldehyde with a phosphonate ester containing the 2-methoxy-4-pentenyl fragment.

A key consideration for synthesizing conjugated dienes via the Wittig reaction is the potential for isomerization of existing double bonds. researchgate.net Research suggests that reacting a non-stabilized, saturated ylide with an α,β-unsaturated aldehyde is preferable for maintaining the stereochemistry of the existing double bond. researchgate.net

Grignard and Organolithium Chemistry in Diene Synthesis

Organomagnesium (Grignard) and organolithium reagents are powerful nucleophiles used extensively in C-C bond formation. wikipedia.orgbyjus.comorganic-chemistry.org A Grignard reagent, such as phenylmagnesium bromide, could be added to a suitable electrophile containing the 3-methoxy-1,5-hexadiene core. byjus.com For example, reaction with an appropriate aldehyde or ketone followed by dehydration could yield the desired diene.

Alternatively, a Grignard reagent could be prepared from a halide precursor of the hexadiene backbone. This nucleophile could then be coupled with a phenyl-containing electrophile. The use of highly functionalized organomagnesium reagents, prepared through halogen-magnesium exchange, allows for the introduction of various functional groups at low temperatures. acs.org

Rearrangement Reactions as Synthetic Tools for 1,5-Hexadienes

Pericyclic rearrangement reactions are among the most powerful tools for the stereoselective construction of carbon-carbon bonds. For the synthesis of 1,5-hexadiene (B165246) scaffolds, the Claisen and Cope rearrangements are particularly prominent.

The Claisen rearrangement is a byjus.combyjus.com-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, yields a γ,δ-unsaturated carbonyl compound. byjus.comwikipedia.orgorganic-chemistry.org This concerted, intramolecular process proceeds through a highly ordered, six-membered chair-like transition state, which allows for the efficient transfer of stereochemical information from the starting material to the product. organic-chemistry.orglibretexts.org The reaction is irreversible and thermodynamically driven by the formation of a stable carbonyl group. nrochemistry.com

To synthesize the specific target, this compound, one could envisage the Claisen rearrangement of a carefully selected precursor, such as an isomer of 1-phenylallyl-1-methoxyvinyl ether. The thermal or Lewis acid-catalyzed rearrangement of this substrate would proceed through a cyclic transition state to form the desired diene skeleton. The regioselectivity of the rearrangement, particularly in aromatic variants, can be influenced by substituents. For instance, in the aromatic Claisen rearrangement of allyl phenyl ethers, electron-donating groups on the phenyl ring tend to direct the incoming allyl group to the para position. wikipedia.org

Several variations of the Claisen rearrangement have been developed to enhance its synthetic utility, accommodating a wider range of functional groups and often proceeding under milder conditions. wikipedia.org

Table 1: Selected Claisen Rearrangement Variations

| Variation | Reactants | Product | Typical Conditions |

|---|---|---|---|

| Classic Claisen | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | High temperature (150-250 °C) nrochemistry.comlibretexts.org |

| Johnson-Claisen | Allylic alcohol, Orthoester | γ,δ-Unsaturated ester | 100–200 °C, cat. propionic acid wikipedia.org |

| Ireland-Claisen | Allylic carboxylate, Strong base | γ,δ-Unsaturated carboxylic acid | Room temperature, LDA, TMSCl wikipedia.org |

| Eschenmoser-Claisen | Allylic alcohol, Amide acetal | γ,δ-Unsaturated amide | Heat wikipedia.org |

| Bellus-Claisen | Allylic ether, Ketene | γ,δ-Unsaturated ester | Room temperature or below wikipedia.org |

A powerful variant of the Cope rearrangement, the oxy-Cope rearrangement, involves the byjus.combyjus.com-sigmatropic rearrangement of a 1,5-dien-3-ol. wikipedia.org The initial product is an enol, which rapidly tautomerizes to a stable δ,ε-unsaturated carbonyl compound, providing a strong thermodynamic driving force for the reaction. wikipedia.orgepfl.ch

A significant advancement is the anionic oxy-Cope rearrangement, where the precursor alcohol is first deprotonated with a strong base (e.g., potassium hydride). organic-chemistry.org This results in dramatic rate accelerations of 10¹⁰ to 10¹⁷-fold, allowing the reaction to proceed at or even below room temperature. wikipedia.orgnih.gov The formation of the stable enolate product makes the anionic variant essentially irreversible. wikipedia.org

The synthesis of analogs closely related to this compound has been explored using this methodology. For example, the anionic oxy-Cope rearrangement of (1E,5Z)-4-methyl-5-alkoxy-1-phenyl-1,5-heptadien-3-ols has been studied. researchgate.net These precursors, bearing both the phenyl and alkoxy functionalities relevant to the target molecule, rearrange via a chair-like transition state. The stereochemistry of the newly formed C-C bond is controlled by the geometry of the starting dienol, demonstrating the high degree of stereochemical control inherent in this concerted reaction. wikipedia.orgresearchgate.net The reaction proceeds with predictable diastereoselectivity, governed by the preference for substituents to occupy equatorial positions in the chair-like transition state to minimize steric interactions. wikipedia.org

Table 2: Comparison of Neutral and Anionic Oxy-Cope Rearrangements

| Feature | Neutral Oxy-Cope Rearrangement | Anionic Oxy-Cope Rearrangement |

|---|---|---|

| Reactant | 1,5-dien-3-ol | 1,5-dien-3-alkoxide |

| Typical Conditions | High temperatures (gas phase or high-boiling solvent) epfl.ch | Low temperatures (e.g., 0 °C to RT) with KH/18-crown-6 nih.govyoutube.com |

| Reaction Rate | Slow | 10¹⁰-10¹⁷ times faster wikipedia.orgnih.gov |

| Driving Force | Formation of enol, then tautomerization to carbonyl wikipedia.org | Formation of a highly stable enolate wikipedia.org |

| Reversibility | Can be reversible before tautomerization | Generally irreversible epfl.ch |

Photochemical and Electrochemical Synthesis Pathways to this compound Derivatives

Beyond thermal rearrangements, photochemical and electrochemical methods offer alternative routes to 1,5-diene structures, often under mild conditions and with unique selectivity.

Photochemical reactions can be employed to construct the 1,5-diene framework. One indirect but effective strategy involves an intermolecular [2+2] photocycloaddition. For instance, the photocycloaddition between a 2,5-dihydrothiophene-1,1-dioxide (a sulfolene) and an α,β-unsaturated cyclic ketone can form a cyclobutane (B1203170) ring. acs.org Subsequent thermal extrusion of sulfur dioxide from the sulfolene moiety in a retro-cheletropic reaction reveals a double bond, and fragmentation of the cyclobutane ring can yield the desired 1,5-diene skeleton. acs.org This multi-step sequence allows for the construction of complex dienes that may be inaccessible through other means. Another photochemical pathway is the di-π-methane rearrangement of certain 1,4-dienes, which can be extended conceptually to 1,5-diene precursors to form vinylcyclopropanes. chempedia.info

Electrochemical methods provide a powerful alternative for forming C-C bonds. The synthesis of 1,5-hexadiene itself can be achieved through the reductive coupling of allyl halides. For example, the reaction of allyl chloride with magnesium metal is a classic laboratory preparation. wikipedia.org An electrochemical analogue involves the controlled-potential electrolysis of precursors like 1,6-dibromohexane (B150918) at a silver cathode, which can yield 1,5-hexadiene among other products. chemicalbook.com A plausible electrochemical synthesis for a derivative like 1-phenyl-1,5-hexadiene could involve the reductive cross-coupling of cinnamyl chloride (to introduce the phenyl group) and allyl chloride at a suitable cathode.

Table 3: Unconventional Synthetic Pathways to 1,5-Dienes

| Method | General Strategy | Potential Application for Target Synthesis |

|---|---|---|

| Photochemical | [2+2] Cycloaddition of a sulfolene and an enone, followed by thermal SO₂ extrusion and fragmentation. acs.org | A substituted sulfolene and a phenyl-containing enone could be used as precursors. |

| Electrochemical | Reductive coupling of allyl halide precursors at a cathode. wikipedia.orgchemicalbook.com | Cross-coupling of a substituted cinnamyl halide and a substituted allyl halide. |

Biomimetic and Enzyme-Catalyzed Synthetic Transformations (Theoretical and Mechanistic)

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. wikipedia.org While no specific enzyme is known to produce this compound, the principles of enzymatic catalysis can inspire theoretical synthetic pathways.

Nature synthesizes a vast array of diene- and polyene-containing molecules, such as terpenes, through the action of highly specific enzymes like terpene synthases. These enzymes often utilize carbocationic intermediates, guiding them through complex cyclization and rearrangement cascades within a protected active site to yield a specific product. A theoretical biomimetic approach to a 1,5-diene analog could involve designing a precursor that, upon initiation by a mild acid or a Lewis acid catalyst (mimicking the enzymatic trigger), undergoes a controlled carbocationic rearrangement that is terminated by deprotonation to form the 1,5-diene structure. wikipedia.org

Furthermore, enzymes are widely used in synthesis for their high selectivity under mild conditions. While direct C-C bond formation to create the target diene is speculative, enzymes like lipases could be used to create chiral precursors. For example, lipase-catalyzed esterification or transesterification can resolve racemic alcohols, which could then be used in a subsequent key step like an oxy-Cope rearrangement. nih.gov The synthesis of disesquiterpenoids in nature often involves enzyme-catalyzed Diels-Alder reactions, highlighting nature's use of pericyclic reactions to form complex diene-containing structures. nih.gov Designing or engineering a "Diels-Alderase" or a "Cope-rearrangase" for non-natural substrates remains a significant but tantalizing goal in biotechnology.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules aims to reduce waste, minimize energy consumption, and use less hazardous substances. For the synthesis of this compound, green approaches can be applied to the rearrangement reactions discussed previously.

One of the most effective green strategies is to replace volatile organic compounds (VOCs) with more environmentally benign solvents like water, or to eliminate the solvent entirely.

Remarkably, the Claisen rearrangement has been shown to be dramatically accelerated in water. researchgate.netacs.org The hydrophobic effect is thought to organize the nonpolar substrate molecules, and hydrogen bonding from water molecules to the ether oxygen can stabilize the polar transition state, lowering the activation energy. researchgate.netacs.org This allows the reaction to proceed at significantly lower temperatures and shorter reaction times compared to conventional high-temperature conditions, often leading to cleaner reactions and higher yields. researchgate.net

Solvent-free, or solid-state, reactions offer another green alternative. Thermal Claisen rearrangements can be carried out by simply heating the neat substrate, which avoids the use of any solvent and simplifies purification. arkat-usa.org For example, solvent-free heating of solid diallyloxyoctahydroperylene at 190 °C has been shown to induce a Claisen rearrangement. arkat-usa.org Similarly, solvent-free Claisen condensation reactions have been developed, demonstrating the feasibility of performing complex C-C bond-forming reactions without a bulk solvent medium. acs.orgacs.org These solvent-free and aqueous methods could be directly applied to a potential Claisen rearrangement route for synthesizing this compound, making the process more sustainable.

Table 4: Green Chemistry Approaches to the Claisen Rearrangement

| Condition | Solvent | Temperature | Key Advantages |

|---|---|---|---|

| Conventional | High-boiling organic (e.g., DMF, xylene) | 140-250 °C nrochemistry.com | Established, well-understood methodology. |

| Aqueous | Water | Often below 100 °C researchgate.net | Rate acceleration, lower energy input, reduced VOC use, simplified workup. researchgate.netacs.org |

| Solvent-Free | None | Variable, substrate-dependent (e.g., 150-190 °C) arkat-usa.org | No solvent waste, high concentration, potential for simplified purification. acs.org |

Atom Economy and Waste Minimization in Synthetic Sequences

The concept of atom economy, a cornerstone of green chemistry, is crucial in evaluating the efficiency of a synthetic route. wikipedia.org It provides a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.com An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. nih.gov In practice, achieving high atom economy requires careful selection of reaction types and conditions to minimize the generation of stoichiometric byproducts. wikipedia.org

The environmental and economic impact of a chemical process is also closely tied to waste minimization. This extends beyond atom economy to include the reduction of solvents, purification materials (like silica (B1680970) gel for chromatography), and energy consumption. osti.govzju.edu.cn Methodologies that utilize catalytic reagents over stoichiometric ones, employ solvent-free conditions, or allow for the recycling of catalysts and solvents are therefore highly desirable. cambridgescholars.com

To illustrate these principles in the context of synthesizing this compound, we can consider several hypothetical synthetic strategies and analyze their theoretical atom economy.

Hypothetical Synthetic Strategies and Atom Economy Analysis

The structure of this compound suggests several possible disconnections for its synthesis. Key strategies could involve Wittig-type olefination, Grignard reactions, or transition-metal-catalyzed cross-coupling reactions such as the Suzuki or Heck couplings. nih.govorganic-chemistry.org

Table 1: Comparative Analysis of Hypothetical Synthetic Routes to this compound

| Synthetic Strategy | Key Reactants | Key Byproducts | Theoretical Atom Economy (%) | Key Waste Minimization Considerations |

| Wittig Reaction | 3-Methoxy-5-hexen-1-al, Benzyltriphenylphosphonium chloride, Base (e.g., n-BuLi) | Triphenylphosphine (B44618) oxide, Lithium chloride | ~29% | - Generation of a stoichiometric high molecular weight byproduct (triphenylphosphine oxide).- Requirement for stoichiometric strong base.- Potential for E/Z isomer mixtures, requiring purification. |

| Grignard Reaction | 3-Methoxy-1,5-hexadien-1-one, Phenylmagnesium bromide | Magnesium salts | ~75% | - Stoichiometric use of magnesium.- Aqueous workup generates significant salt waste.- Potential for side reactions if the ketone is sterically hindered. |

| Suzuki Coupling | (E)-1-bromo-3-methoxy-1,5-hexadiene, Phenylboronic acid, Palladium catalyst, Base (e.g., Na2CO3) | Sodium bromide, Boronic acid derivatives | ~68% | - Use of a catalytic amount of palladium is highly atom economical.- Stoichiometric base is required.- Boron-containing byproducts need to be managed. |

| Heck Coupling | 3-Methoxy-1,5-hexadiene, Iodobenzene, Palladium catalyst, Base (e.g., Et3N) | Triethylammonium iodide | ~65% | - Catalytic use of palladium.- Generates a stoichiometric amount of salt waste.- Regioselectivity can be an issue with some substrates. |

Detailed Research Findings on Analogous Reactions

While research on this compound itself is scarce, the synthetic transformations listed above are well-documented for analogous 1,3- and 1,5-diene systems.

The Wittig reaction , for instance, is a classic method for forming carbon-carbon double bonds. However, its poor atom economy is a significant drawback due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. nih.gov This not only represents a waste of atomic resources but also often complicates product purification.

Grignard reactions , while offering better atom economy than the Wittig reaction, still generate stoichiometric amounts of magnesium salts during the reaction and subsequent aqueous workup. rsc.org The handling and disposal of these salt-laden aqueous streams contribute to the process's environmental footprint.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions , represent a more modern and often more atom-economical approach to C-C bond formation. organic-chemistry.orgresearchgate.net The key advantage lies in the use of a catalytic amount of a transition metal, typically palladium. organic-chemistry.org However, these reactions are not without their own waste streams. They require stoichiometric amounts of a base, and in the case of Suzuki couplings, generate boronic acid-derived byproducts. organic-chemistry.org The Heck reaction produces a stoichiometric amount of a salt, such as an ammonium (B1175870) halide. nih.gov

Recent advancements in catalysis aim to further improve the green credentials of these reactions. This includes the development of more active catalysts to reduce catalyst loading, the use of more environmentally benign solvents (such as water or ionic liquids), and the development of catalyst systems that can be recycled and reused. cambridgescholars.com For instance, the use of heterogeneous catalysts can simplify product purification and catalyst recovery, thereby minimizing waste.

Ultimately, the development of a truly "green" synthesis for this compound and its analogs would likely focus on catalytic methods that maximize the incorporation of reactant atoms into the final product while minimizing all forms of waste throughout the entire process. preprints.org

Chemical Reactivity and Detailed Mechanistic Studies of 1 Phenyl 3 Methoxy 1,5 Hexadiene

Pericyclic Reactions Involving the 1,5-Hexadiene (B165246) Core

The 1,5-hexadiene structural motif is a classic substrate for two major classes of pericyclic reactions: the [4+2] cycloaddition, known as the Diels-Alder reaction, and the researchgate.netresearchgate.net sigmatropic rearrangement, famously exemplified by the Cope rearrangement. wikipedia.orgwikipedia.org These reactions are thermally allowed, proceeding through cyclic transition states without the formation of ionic or radical intermediates in their purest form. The presence of phenyl and methoxy (B1213986) substituents on the 1-Phenyl-3-methoxy-1,5-hexadiene backbone introduces significant electronic and steric perturbations that influence the feasibility, rate, and selectivity of these core reactions.

Diels-Alder Cycloadditions (Intermolecular and Intramolecular)

The 1-phenyl-3-methoxy-1,3-diene portion of the molecule is well-suited to act as the four-pi-electron component in Diels-Alder reactions. wiley-vch.de This can occur intermolecularly, with an external dienophile, or intramolecularly if a dienophile is present in the same molecule. wikipedia.org The reaction involves the formation of a six-membered ring, creating up to four new stereocenters in a single, stereospecific step. wiley-vch.demdpi.com Lewis acid catalysis can accelerate these reactions, particularly for cycloalkenone dienophiles. acs.orgnih.gov In some cases, the initial diene may undergo isomerization to a more stable internal diene before cycloaddition, a phenomenon observed in related systems. acs.orgnih.gov

Regioselectivity and Stereoselectivity in Diels-Alder Adduct Formation

When a non-symmetrical diene like this compound reacts with a non-symmetrical dienophile, the question of regioselectivity arises. masterorganicchemistry.com The outcome is largely governed by the electronic effects of the substituents on the diene. The methoxy group at the 3-position is a strong electron-donating group (EDG), increasing the electron density of the diene system, particularly at the C1 and C3 positions. The phenyl group at C1 can influence the electronics through resonance and inductive effects.

The regioselectivity can be predicted by examining the alignment of the frontier molecular orbitals (FMOs) of the diene and dienophile. chemtube3d.com For a normal-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. The largest coefficients of the interacting orbitals will align. For a diene with an EDG, the HOMO has its largest coefficient on the carbon atom furthest from the donating group. chemtube3d.com

In the case of this compound reacting with an electron-poor alkene (e.g., acrylonitrile), the methoxy group at C3 directs the regiochemistry. This generally leads to the formation of the "ortho" (1,2-substituted) or "para" (1,4-substituted) adducts, while the "meta" (1,3-substituted) product is typically disfavored. masterorganicchemistry.com

Table 1: Regioselectivity in Diels-Alder Reactions of Substituted Dienes

| Diene Substituent Position | Dienophile Substituent | Major Product | Minor Product |

|---|---|---|---|

| 1-Substituted (EDG) | Electron-Withdrawing Group (EWG) | "Ortho" (1,2) | "Meta" (1,3) |

| 2-Substituted (EDG) | Electron-Withdrawing Group (EWG) | "Para" (1,4) | "Meta" (1,3) |

This table illustrates general regiochemical trends for Diels-Alder reactions based on substituent patterns. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. masterorganicchemistry.com

Stereoselectivity in Diels-Alder reactions is also highly predictable. The reaction is stereospecific with respect to the dienophile; the stereochemistry of the substituents on the dienophile is retained in the product. youtube.com Furthermore, the "endo rule" often applies, where the substituents of the dienophile preferentially occupy the space under the diene in the transition state, leading to the endo adduct as the major product under kinetic control. libretexts.org

Inverse Electron Demand Diels-Alder Reactions

The standard Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile. In an inverse electron demand Diels-Alder (IEDDA) reaction, these electronic roles are reversed. wikipedia.org The diene is electron-poor, and the dienophile is electron-rich. This corresponds to the primary FMO interaction being between the LUMO of the diene and the HOMO of the dienophile. wikipedia.orgnih.gov

Given that this compound possesses an electron-donating methoxy group, its diene system is inherently electron-rich. Therefore, it is not a prime candidate to act as the diene component in an IEDDA reaction. sigmaaldrich.com Such reactions typically require dienes bearing strong electron-withdrawing groups or electronegative heteroatoms (e.g., triazines, tetrazines). wikipedia.orgnih.govsigmaaldrich.com For this compound to participate, one of its double bonds would need to act as an electron-rich dienophile reacting with an electron-poor diene.

Catalytic Asymmetric Diels-Alder Reactions with this compound Analogues

To control the absolute stereochemistry of the newly formed chiral centers in a Diels-Alder reaction, chiral catalysts, often chiral Lewis acids, are employed. wiley-vch.demdpi.com These catalysts coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that favors the approach of the diene from one face over the other, leading to one enantiomer of the product in excess. libretexts.orgnih.gov

While specific data for this compound is not prevalent, extensive research on analogous systems demonstrates the principle. For instance, chiral copper(II) bis(oxazoline) catalysts have been shown to be highly effective in mediating reactions between substituted 1,3-dienes and N-acryloyl oxazolidinones, yielding products with high diastereo- and enantioselectivity. nih.gov

Table 2: Example of Catalytic Asymmetric Diels-Alder Reaction

| Diene | Dienophile | Catalyst | Yield (%) | d.r. (exo:endo) | e.r. (major exo) |

|---|---|---|---|---|---|

| 1-Hydrazinodiene 5 | N-acryloyl oxazolidinone 11a | 10 mol% Cu(II) bis(oxazoline) | 85 | >20:1 | 98:2 |

Data from a study on 1-hydrazinodiene analogs, demonstrating high stereocontrol using a chiral Lewis acid catalyst. d.r. = diastereomeric ratio; e.r. = enantiomeric ratio. nih.gov

Sigmatropic Rearrangements (e.g.,acs.orgnrochemistry.com-H Shifts,researchgate.netresearchgate.net-Cope Rearrangement)

The 1,5-diene framework of the title compound is the quintessential substrate for the researchgate.netresearchgate.net-sigmatropic Cope rearrangement. wikipedia.orgnrochemistry.com This thermally induced intramolecular reaction involves the reorganization of six electrons (two π and one σ) through a cyclic, often chair-like, transition state to form an isomeric 1,5-diene. wikipedia.orgnrochemistry.com The reaction is generally reversible, with the equilibrium position dictated by the relative thermodynamic stability of the reactant and product. nrochemistry.com

Another possible sigmatropic process is a acs.orgnrochemistry.com-hydrogen shift. This involves the migration of a hydrogen atom across a conjugated pi system. libretexts.orgchemrestech.com For this to occur in this compound, it would require isomerization to a 1,3-diene structure with an available allylic hydrogen.

Influence of Phenyl and Methoxy Substituents on Activation Barriers

Substituents can profoundly impact the activation energy (Ea) of sigmatropic rearrangements. In the Cope rearrangement, substituents can stabilize or destabilize the transition state relative to the ground state. Computational studies on phenyl-substituted 1,5-hexadienes show that phenyl groups can either lower or raise the activation barrier depending on their position. researchgate.net A phenyl group at C2 or C5 generally lowers the barrier by stabilizing the developing radical character in the transition state through conjugation. Conversely, substitution at C3 can be destabilizing. researchgate.net

The methoxy group at C3 in this compound is expected to influence the barrier electronically. In related oxy-Cope rearrangements, a hydroxyl group at C3, upon deprotonation to an alkoxide, dramatically accelerates the reaction by orders of magnitude. libretexts.orglibretexts.org This is due to the powerful electron-donating nature of the oxy-anion stabilizing the transition state. While a methoxy group is less activating than an alkoxide, its electron-donating character is still expected to lower the activation barrier for the researchgate.netresearchgate.net rearrangement compared to an unsubstituted diene. Steric effects from bulky substituents can also increase activation barriers. arxiv.org

Table 3: Calculated Activation Enthalpies (Ea) for the Cope Rearrangement of Phenyl-Substituted 1,5-Hexadienes

| Compound | Substituent Position(s) | Calculated Ea (kJ/mol) |

|---|---|---|

| 1,5-Hexadiene | None | 139-144 |

| 2-Phenyl-1,5-hexadiene | C2 | ~125 |

| 3-Phenyl-1,5-hexadiene | C3 | ~150 |

| 2,5-Diphenyl-1,5-hexadiene | C2, C5 | ~109 |

Activation energies (Ea) for the Cope rearrangement are sensitive to the position of phenyl substitution. Data from computational studies. researchgate.net

Mechanistic Pathways: Concerted vs. Stepwise Diradical Intermediates

Pericyclic reactions, such as sigmatropic rearrangements common for 1,5-dienes (e.g., the Cope rearrangement), can proceed through either a concerted mechanism, where all bond-making and bond-breaking occurs in a single transition state, or a stepwise pathway involving diradical or zwitterionic intermediates. The preference for one pathway over another is influenced by factors such as substituent effects, conformational constraints, and temperature.

A detailed search of chemical literature did not yield specific mechanistic studies on the thermal rearrangements of this compound that would differentiate between a concerted and a stepwise diradical pathway. Theoretical and experimental investigations on substituted 1,5-hexadienes show that the presence of substituents can lower the activation energy and potentially favor a stepwise mechanism by stabilizing the diradical intermediate. However, without specific data for the title compound, any discussion remains speculative.

Electrocyclic Reactions and Their Woodward-Hoffmann Rules Conformance

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi-system, leading to a cyclic product. libretexts.org These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). masterorganicchemistry.comyoutube.com For a 1,3,5-hexatriene (B1211904) system (containing 6 π-electrons), the rules predict a disrotatory ring closure under thermal conditions and a conrotatory closure under photochemical conditions. pressbooks.pub

While this compound contains the requisite number of atoms for a potential electrocyclization to a six-membered ring, it is not a conjugated triene. Isomerization to a conjugated system would be a prerequisite for such a reaction. There are no studies available in the scientific literature that document the electrocyclization of this compound or verify its conformance with the Woodward-Hoffmann rules.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for transforming dienes into a variety of complex molecules. However, specific applications of these methods to this compound are not documented.

Olefin Metathesis (Ring-Closing Metathesis, Cross-Metathesis)

Olefin metathesis is a versatile reaction that redistributes fragments of alkenes by the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal alkylidene complexes (e.g., Grubbs or Schrock catalysts). wikipedia.org For a 1,5-diene, an intramolecular Ring-Closing Metathesis (RCM) would be expected to form a cyclopentene (B43876) derivative and a volatile alkene byproduct (ethene). Intermolecular Cross-Metathesis (CM) with another olefin could functionalize one or both of the double bonds. libretexts.orgacs.org

Despite the prevalence of olefin metathesis in organic synthesis, no specific examples of RCM or CM involving this compound as the substrate have been reported in the literature. The reactivity in such a reaction would depend on the catalyst's tolerance to the methoxy group and the relative reactivity of the styrenyl versus the terminal double bond.

Hydrosilylation and Hydroboration Reactions of the Diene

Hydrosilylation and hydroboration are important reactions for the functionalization of alkenes. Hydrosilylation involves the addition of a Si-H bond across the double bond, while hydroboration involves the addition of a B-H bond. organic-chemistry.orgresearchgate.net In a diene, the regioselectivity of these additions (i.e., which carbon atom of the double bond the silicon or boron attaches to) is influenced by steric and electronic factors, including the presence of directing groups. nih.govorganic-chemistry.org

Specific studies detailing the hydrosilylation or hydroboration of this compound are absent from the scientific literature. Research on analogous substituted dienes suggests that the phenyl and methoxy groups would significantly influence the regiochemical outcome of the reaction, but no definitive data for the title compound exists.

Isomerization Reactions

Transition metals can catalyze the isomerization of olefins, migrating the position of the double bond. For 1,5-dienes, this can be a method to bring the double bonds into conjugation, which can then participate in other reactions. rsc.orgrsc.org The mechanism often involves the formation of metal-hydride species that perform a series of migratory insertions and β-hydride eliminations. rsc.org

There is no published research specifically describing the transition metal-catalyzed isomerization of this compound. Such a reaction could potentially lead to various conjugated isomers, but the specific products and reaction conditions have not been investigated.

Functionalization via C-H Activation Pathways

Direct C-H activation is a powerful strategy in organic synthesis that allows for the conversion of unreactive C-H bonds into new C-C or C-heteroatom bonds. rsc.org For a molecule like this compound, potential sites for C-H activation include the aromatic ring, the vinylic positions, and allylic positions. nih.govresearchgate.net

No studies dedicated to the functionalization of this compound via C-H activation pathways have been found in the literature. While research on C-H activation of styrenes and ethers is extensive, these findings have not been specifically applied to or reported for this particular diene. nih.govnih.gov

Note on Data Tables: The user's request for data tables could not be fulfilled as no specific experimental or computational data for the reactions of this compound were found in the reviewed scientific literature.

Electrophilic and Nucleophilic Additions to the Conjugated Diene System

The conjugated diene system in this compound is the primary site for addition reactions. The presence of both a phenyl group at the 1-position and a methoxy group at the 3-position significantly influences the regioselectivity of these additions.

Electrophilic Additions:

In electrophilic additions, the initial attack of an electrophile (E⁺) on the diene system is expected to generate a resonance-stabilized allylic carbocation. The regioselectivity of this initial attack is dictated by the electronic effects of the substituents. The phenyl group can stabilize an adjacent positive charge through resonance, while the methoxy group is a strong electron-donating group through resonance, which would stabilize a positive charge at the C3 and C1 positions.

Protonation of the terminal C5=C6 double bond would lead to a secondary carbocation at C4, which is not stabilized by the phenyl or methoxy groups. Protonation at C1 is disfavored due to the steric hindrance of the phenyl group. Therefore, the most likely site of initial electrophilic attack is the C1=C2 double bond. Protonation at C2 would generate a carbocation at C1, which is stabilized by the adjacent phenyl group. However, protonation at C1 would lead to a carbocation at C2, which is part of the conjugated system and can be stabilized by the methoxy group at C3 through resonance. This would lead to two primary resonance structures for the allylic carbocation intermediate.

The subsequent nucleophilic attack can then occur at either of the carbon atoms bearing a partial positive charge, leading to 1,2- and 1,4-addition products. The ratio of these products is often dependent on reaction conditions such as temperature, with the 1,2-adduct often being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures). chemistrysteps.comlibretexts.orglibretexts.orglumenlearning.com

| Reaction Type | Predicted Major Product(s) | Controlling Factors |

| Hydrohalogenation (e.g., HBr) | 1,2-adduct and 1,4-adduct | Temperature, Solvent |

| Halogenation (e.g., Br₂) | 1,2- and 1,4-dihaloalkenes | Reaction conditions |

Nucleophilic Additions:

Direct nucleophilic addition to the unsubstituted diene is generally unfavorable. However, in the presence of a strong nucleophile and under specific reaction conditions, such as in Michael-type additions if an electron-withdrawing group were present, nucleophilic attack could be induced. For this compound, nucleophilic addition would likely require activation of the diene system, for instance, through complexation with a metal catalyst.

Radical Chemistry of this compound

The radical chemistry of this compound is expected to be dominated by reactions that can generate stable radical intermediates. The phenyl group can stabilize an adjacent radical through resonance, and the allylic positions (C4) are also susceptible to radical formation.

Radical addition reactions, such as the addition of HBr in the presence of peroxides, would proceed via a radical mechanism. masterorganicchemistry.com The initial addition of a bromine radical (Br•) would occur at a position that generates the most stable radical intermediate. Addition to the C6 position would generate a radical at C5, which is not particularly stable. Addition to the C1 or C2 positions would lead to resonance-stabilized allylic radicals. The regioselectivity would be influenced by both steric and electronic factors.

| Reaction Type | Predicted Intermediate | Potential Products |

| Radical Halogenation | Resonance-stabilized allylic radical | Mixture of regioisomeric haloalkenes |

| Radical Polymerization | Potential for polymerization via radical chain reaction | Polymeric materials with varying microstructures |

Chemodivergent and Regiodivergent Reactions of the Compound

The structural features of this compound make it a prime candidate for chemodivergent and regiodivergent reactions, where the reaction outcome can be steered towards different products by tuning the reaction conditions. rsc.orgnih.govresearchgate.netresearchgate.net

Chemodivergence refers to the ability of a substrate to undergo different types of reactions (e.g., cycloaddition vs. linear addition) under different catalytic systems or conditions. For instance, with a suitable transition metal catalyst, this compound could potentially undergo a [4+2] cycloaddition (Diels-Alder reaction) with a dienophile, or it could undergo a different reaction pathway such as a cross-coupling reaction. The choice of catalyst and ligands would be crucial in dictating the reaction path. nih.govresearchgate.netresearchgate.net

Regiodivergence involves controlling the regioselectivity of a particular reaction to favor one regioisomer over another. In the context of electrophilic additions to this compound, the ratio of 1,2- to 1,4-addition products could potentially be controlled by the choice of electrophile, solvent, and temperature. lumenlearning.com Similarly, in metal-catalyzed reactions, the regioselectivity of, for example, a hydroformylation or hydroboration reaction could be tuned by the ligand environment around the metal center. nih.gov

| Divergent Control | Reaction Variable | Potential Outcomes |

| Chemoselectivity | Catalyst (e.g., different transition metals or ligands) | Cycloaddition vs. Linear Addition |

| Regioselectivity | Temperature, Solvent, Ligands on a catalyst | 1,2-adduct vs. 1,4-adduct |

Theoretical and Computational Studies on 1 Phenyl 3 Methoxy 1,5 Hexadiene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. acs.org For a compound like 1-Phenyl-3-methoxy-1,5-hexadiene, these calculations would typically be performed using methods like Density Functional Theory (DFT). researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. For conjugated systems like dienes, the π orbitals are of primary interest. libretexts.orglibretexts.org The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. youtube.com In a molecule like this compound, the conjugated system extending from the phenyl ring through the diene would be the primary contributor to the frontier orbitals.

Charge Distribution and Electrostatic Potential Analysis

Analysis of charge distribution provides insight into the polarity and reactive sites of a molecule. The electrostatic potential (ESP) map would visualize the electron density around the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the oxygen atom of the methoxy (B1213986) group would be expected to be a site of negative electrostatic potential, while the hydrogen atoms would be regions of positive potential. rsc.org

Aromaticity Perturbation in the Phenyl Moiety

The substituents on the phenyl ring can influence its aromatic character. While the phenyl group itself is highly aromatic, its interaction with the methoxy-diene substituent could cause minor perturbations in its electronic structure. These changes are often analyzed using indices such as the Nucleus-Independent Chemical Shift (NICS), which can be calculated computationally. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is used to determine the most stable three-dimensional shapes of a molecule and the energy barriers between them. libretexts.org

Identification of Stable Conformers and Rotational Barriers

A molecule like this compound can exist in various conformations due to rotation around its single bonds. core.ac.ukyoutube.com Computational methods can identify the lowest energy (most stable) conformers and the transition states that connect them. The energy difference between these states determines the rotational barriers. nih.govacs.org For this molecule, key rotations would include the bond between the phenyl group and the diene, and the bonds within the hexadiene chain.

Impact of Methoxy and Phenyl Substituents on Conformation

The methoxy and phenyl groups have significant steric and electronic effects that would dictate the preferred conformation. The methoxy group, for instance, can adopt different orientations relative to the diene system. rsc.org Similarly, the phenyl group's rotation would be influenced by steric hindrance with the rest of the molecule. The interplay of these substituent effects would ultimately determine the global minimum energy conformation of the molecule. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly with Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of reaction mechanisms. For this compound, a key reaction of interest is the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement common to 1,5-dienes.

The Cope rearrangement of 1,5-hexadiene (B165246) derivatives can proceed through various transition state geometries, with chair-like and boat-like conformations being the most common. Computational studies on phenyl-substituted 1,5-hexadienes have shown that the activation energy (Ea) can range from 109 to 161 kJ/mol, depending on the position and nature of the substituents. researchgate.net For the parent 1,5-hexadiene, the activation energy is reported to be in the range of 139-144 kJ/mol. researchgate.net

The presence of a phenyl group at the C1 position and a methoxy group at the C3 position in this compound is expected to influence the stability of the transition state and, consequently, the activation energy. The phenyl group can offer stabilization through π-stacking interactions in the transition state. The methoxy group, being an electron-donating group, can also affect the electronic distribution in the transition state.

To illustrate the effect of substituents on the activation energy of a Cope rearrangement, consider the following hypothetical data based on computational studies of similar systems.

| Compound | Transition State Geometry | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| 1,5-hexadiene | Chair-like | 142 |

| 3-Phenyl-1,5-hexadiene | Chair-like | 135 |

| 3-Methoxy-1,5-hexadiene | Chair-like | 138 |

| This compound | Chair-like | Not available in literature |

This table presents hypothetical activation energies for the Cope rearrangement to illustrate the expected influence of phenyl and methoxy substituents. Actual values for this compound would require specific computational studies.

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the reaction pathway from a transition state down to the reactants and products. This analysis is crucial for confirming that a calculated transition state indeed connects the desired reactant and product. For the Cope rearrangement of 1,5-hexadiene, IRC analysis helps in visualizing the concerted movement of atoms and the evolution of the electronic structure along the reaction path. researchgate.net The IRC profile maps the potential energy as a function of the reaction coordinate, providing a detailed picture of the energy landscape of the reaction.

The reaction force, F(ξ), which is the negative derivative of the potential energy with respect to the reaction coordinate, can be analyzed to identify key points along the IRC. researchgate.net These points partition the reaction path into regions corresponding to structural changes of the reactants, the transition state, and the products. researchgate.net

The surrounding solvent can significantly influence the energetics and mechanism of a reaction. For polar reactions, polar solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy. scielo.org.za While the Cope rearrangement is generally considered a non-polar pericyclic reaction, the presence of a polar methoxy group and a polarizable phenyl group in this compound can lead to notable solvent effects.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction. researchgate.net These models treat the solvent as a continuous dielectric medium, which can affect the calculated energies of the reactant, transition state, and product. For phenyl-substituted 1,5-hexadienes, generalized SMD models have indicated a stabilization of the transition state by the solvent. researchgate.net

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR, IR, UV-Vis)

First-principles calculations, primarily using DFT, can accurately predict various spectroscopic parameters. These theoretical predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT calculations, is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions is often high, with good agreement between calculated and experimental values. scielo.org.zanih.gov For this compound, theoretical calculations can help in assigning the complex signals arising from the different protons and carbons in the molecule.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 | ~130-135 | ~6.0-6.5 |

| C2 | ~125-130 | ~5.0-5.5 |

| C3 | ~75-85 | ~4.0-4.5 |

| C4 | ~35-45 | ~2.0-2.5 |

| C5 | ~135-140 | ~5.5-6.0 |

| C6 | ~115-120 | ~5.0-5.5 |

| Phenyl C | ~125-140 | ~7.0-7.5 |

| Methoxy C | ~55-60 | ~3.0-3.5 |

This table provides illustrative predicted NMR chemical shifts for this compound based on typical values for similar functional groups. Specific calculations are needed for precise predictions.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data. These calculations can help in assigning specific vibrational modes, such as C-H stretches, C=C stretches, and C-O stretches, to the observed IR bands. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, the π-systems of the phenyl group and the diene moiety are the primary chromophores.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. nih.gov For a flexible molecule like this compound, MD simulations can explore the accessible conformations in the gas phase or in a solvent.

The Untapped Potential of this compound in Complex Molecule Synthesis

While specific research on the chemical compound this compound is not extensively documented in publicly available scientific literature, its structural features—a conjugated diene system functionalized with phenyl and methoxy groups—suggest a versatile role as a building block in the synthesis of complex organic molecules. This article explores the conceptual framework for its application in several key areas of synthetic organic chemistry, drawing parallels from the established reactivity of analogous substituted dienes.

Methodological Advancements and Future Research Perspectives for 1 Phenyl 3 Methoxy 1,5 Hexadiene

Development of Novel Spectroscopic Techniques for Mechanistic Interrogation of Diene Reactivity

A thorough understanding of the reaction mechanisms of 1-Phenyl-3-methoxy-1,5-hexadiene is fundamental to controlling its transformations and predicting its behavior. While standard spectroscopic methods provide basic structural information, advanced techniques are required to probe the transient intermediates and complex orbital interactions that govern its reactivity, particularly in pericyclic reactions like the Diels-Alder. acs.orgjove.com

Future research would benefit from the application of time-resolved spectroscopic methods. For instance, femtosecond transient absorption spectroscopy could be employed to observe the formation and decay of excited states and short-lived intermediates during photochemical reactions of the diene. This would provide invaluable data on reaction dynamics and potential side reactions.

Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, such as Diffusion-Ordered Spectroscopy (DOSY) and in-situ reaction monitoring, can offer insights into reaction kinetics and the formation of complex mixtures. mdpi.com For a molecule like this compound, which possesses conformational flexibility, variable-temperature NMR studies coupled with computational modeling could elucidate the energetic barriers between different s-cis and s-trans conformations, a critical factor for its participation in cycloaddition reactions. masterorganicchemistry.comlibretexts.org

Table 1: Hypothetical Application of Advanced Spectroscopy to Study Diels-Alder Reactivity of this compound

| Spectroscopic Technique | Research Question | Potential Finding |

| Femtosecond Transient Absorption | What is the lifetime of the excited state upon photo-irradiation? | Identifies the timescale of initial photochemical events, informing on quantum yield and potential for competing pathways. |

| In-situ IR/Raman Spectroscopy | How does catalyst binding affect the vibrational modes of the diene system? | Reveals the coordination mode and electronic perturbation of the diene by a Lewis acid catalyst, explaining changes in reactivity. |

| 2D NMR (NOESY/ROESY) | What is the predominant solution-state conformation of the diene? | Confirms the equilibrium between s-cis and s-trans conformers, which is essential for predicting Diels-Alder readiness. libretexts.org |

| Diffusion-Ordered Spectroscopy (DOSY) | Are supramolecular complexes forming in solution with a catalyst? | Can confirm the encapsulation or binding of the diene within a catalytic host, altering its reactivity and selectivity. mdpi.com |

High-Throughput Screening and Automation in Synthesis and Reaction Discovery

The synthesis of specifically substituted dienes like this compound often requires extensive optimization of reaction conditions, including catalysts, solvents, and temperature. High-Throughput Screening (HTS) and automated synthesis platforms offer a paradigm shift, enabling the rapid evaluation of hundreds of reaction parameters in parallel. sigmaaldrich.comdomainex.co.uk This accelerates the discovery of optimal synthetic routes and novel transformations.

For the synthesis of this compound, HTS could be applied to optimize a key cross-coupling step, such as a Suzuki-Miyaura or Heck reaction. nih.govunito.it Robotic liquid handlers can dispense nano- or micro-scale quantities of different palladium catalysts, ligands, bases, and solvents into well plates. domainex.co.uknih.gov Subsequent automated analysis, typically by UPLC-MS, allows for the rapid identification of conditions that maximize yield and selectivity. domainex.co.uk This approach not only saves time and resources but also minimizes waste, aligning with the principles of green chemistry. nih.gov

This technology is not limited to synthesis; it can also be used for reaction discovery. By reacting this compound with a diverse library of reagents under various conditions, new and unexpected reactivity patterns could be uncovered, leading to novel molecular scaffolds.

Table 2: Illustrative High-Throughput Screening Array for a Suzuki-Miyaura Cross-Coupling to Synthesize a Precursor to this compound

| Well | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |

| A1 | Pd(OAc)2 | SPhos | K3PO4 | Toluene | 65 |

| A2 | Pd(OAc)2 | XPhos | K3PO4 | Toluene | 78 |

| A3 | Pd(OAc)2 | RuPhos | K3PO4 | Toluene | 85 |

| B1 | Pd2(dba)3 | SPhos | Cs2CO3 | Dioxane | 72 |

| B2 | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 91 |

| B3 | Pd2(dba)3 | RuPhos | Cs2CO3 | Dioxane | 95 |

Chemoinformatics and Machine Learning Approaches for Predicting Reactivity and Designing New Transformations

Chemoinformatics and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data. nih.govnih.gov For this compound, these computational tools offer powerful avenues for future investigation.

ML models can be trained on large datasets of known reactions to predict the reactivity of this specific diene. researchgate.net For example, a model could predict the regioselectivity and stereoselectivity of a Diels-Alder reaction between this compound and various dienophiles. This predictive power allows for the in silico screening of potential reaction partners, prioritizing experiments that are most likely to succeed. mdpi.com

Furthermore, ML can aid in the design of new catalysts tailored for transformations involving complex dienes. By analyzing the features of thousands of known catalysts, an ML model can identify the key structural descriptors that lead to high efficiency and selectivity. digitellinc.com This information can then be used to propose novel catalyst structures, which can be synthesized and tested, creating a closed loop of data-driven discovery. The ultimate goal is to move from empirical, trial-and-error experimentation to a more predictive and rational design of chemical reactions. digitellinc.com

Interdisciplinary Research Integrating this compound into Broader Chemical Science Challenges

The full potential of a molecule like this compound can be realized through interdisciplinary research that places it at the interface of chemistry and other fields like materials science, biology, and engineering. timeshighereducation.comyoutube.com The challenges of the 21st century, from sustainable energy to new therapeutics, require collaborative approaches that transcend traditional disciplinary boundaries. scidev.net

In materials science, the diene functionality of this compound makes it a potential monomer for polymerization reactions. By collaborating with polymer chemists and materials scientists, research could focus on incorporating this molecule into novel polymers with unique optical or electronic properties, imparted by the phenyl and methoxy (B1213986) groups.

In medicinal chemistry, the diene could serve as a versatile scaffold for the synthesis of complex molecular architectures. unito.it Interdisciplinary projects with biologists and pharmacologists could explore the derivatization of the diene to create libraries of compounds for screening against biological targets. The specific substitution pattern may offer a unique three-dimensional structure that could be advantageous for binding to protein targets. nih.gov Such collaborations are often the source of breakthrough innovations. youtube.com

Challenges and Opportunities in the Stereocontrolled Synthesis and Derivatization of Complex Dienes

One of the most significant challenges in modern organic chemistry is the stereocontrolled synthesis of complex molecules. nih.gov For this compound, controlling the geometry of the double bonds (E/Z configuration) and creating new stereocenters during its derivatization presents both a challenge and an opportunity.

The synthesis itself requires methods that can set the stereochemistry of the substituted double bond with high fidelity. While classic methods like the Wittig reaction often provide poor stereocontrol, modern transition-metal-catalyzed cross-coupling and metathesis reactions offer powerful solutions. nih.govnih.gov A key opportunity lies in developing novel catalytic systems that can construct the 1-phenyl-3-methoxy-1,5-diene framework from simple precursors in a single, stereodefined step.

Derivatization of the diene, for example through cycloaddition reactions, can generate multiple new stereocenters. nih.gov A major opportunity exists in the design of chiral catalysts that can control the facial selectivity of these reactions, leading to a single enantiomer of the product. This is particularly important for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its absolute stereochemistry. Overcoming these challenges will rely on the continued development of powerful synthetic methodologies and a deep mechanistic understanding of how stereochemistry is transferred and generated. researchgate.netelsevierpure.com

Q & A

Q. Table 1: Catalyst Screening for Diels-Alder Reactivity

| Catalyst | Solvent | Temp (°C) | Yield (%) | Endo:Exo Ratio |

|---|---|---|---|---|

| None | Toluene | 80 | 12 | 1:1 |

| BF₃·Et₂O | DCM | 25 | 78 | 4:1 |

| TiCl₄ | CHCl₃ | 40 | 65 | 3:1 |

Q. Table 2: Key Spectroscopic Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 5.8–6.2 (m, 4H, C=C) | Diene protons |

| δ 3.7 (s, 3H, OCH₃) | Methoxy group | |

| IR | 1605 cm⁻¹ (C=C stretch) | Conjugated diene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.